5-cyclopropyl-N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-cyclopropyl-N-(2-methoxyphenyl)-1-(4-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-13-7-11-15(12-8-13)24-19(14-9-10-14)18(22-23-24)20(25)21-16-5-3-4-6-17(16)26-2/h3-8,11-12,14H,9-10H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVOASQKEJKQIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3OC)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-cyclopropyl-N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
The synthesis of 5-cyclopropyl-N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves several steps, typically starting from easily accessible precursors. The compound's molecular formula is , indicating the presence of cyclopropyl, methoxyphenyl, and methylphenyl groups which contribute to its pharmacological properties.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of compounds related to 5-cyclopropyl-N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. In vitro assays demonstrated that these compounds inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- IC50 Values : The inhibitory concentration (IC50) values for COX-1 and COX-2 enzymes were reported as follows:
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. It exhibited activity against various bacterial strains, suggesting potential applications in treating infections. The minimum inhibitory concentration (MIC) values were observed to be lower than those of commonly used antibiotics, indicating enhanced efficacy .
Structure-Activity Relationship (SAR)
The SAR studies emphasize the importance of specific functional groups in enhancing biological activity. For instance:
- The cyclopropyl group appears to enhance binding affinity to target enzymes.
- The methoxy group contributes to lipophilicity, improving membrane permeability.
Table 1 summarizes the relationship between structural modifications and biological activity:
| Compound Variant | Structural Modification | COX-2 IC50 (μM) | Antimicrobial Activity |
|---|---|---|---|
| Base Compound | None | 31.4 | Moderate |
| Variant A | + Fluorine | 25.0 | High |
| Variant B | + Chlorine | 30.0 | Moderate |
Case Study 1: In Vivo Anti-inflammatory Model
In a rat model of carrageenan-induced paw edema, treatment with the compound resulted in a significant reduction in swelling compared to control groups. The effectiveness was comparable to indomethacin, a well-known anti-inflammatory drug .
Case Study 2: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Substituent Effects : The 4-methylphenyl group in the title compound improves hydrophobic interactions compared to 4-methoxyphenyl analogs . Chlorine or fluorine substitutions (e.g., 4-chlorophenyl, 2-fluorophenyl) enhance electronic effects and binding affinity to aromatic receptors .
- Synthetic Routes : Most analogs are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or EDCI/HOBt-mediated coupling, with yields ranging from 62% to 71% .
Pharmacological and Physicochemical Comparisons
Anticancer Activity
- In contrast, compound 3o (5-ethyl-2-fluorophenyl analog) shows confirmed Wnt/β-catenin inhibition (IC₅₀ = 0.8 μM) via downregulation of c-Myc and cyclin D1 .
- N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits superior crystallographic stability (Hirshfeld surface analysis: 12% H-bond contributions) but lacks bioactivity data .
Solubility and Bioavailability
- LogP Values: The title compound (LogP ~3.2) is more lipophilic than 5-amino analogs (LogP ~2.5) due to its cyclopropyl and methylphenyl groups .
- Aqueous Solubility : 4-Chlorophenyl derivatives (e.g., compound 3b in ) show improved solubility in DMF/water mixtures, attributed to polar chloro substituents .
Crystallographic and Computational Studies
- Structural Stability : SHELX-refined structures (e.g., CSD refcode ZIPSEY) highlight the role of N–H···O hydrogen bonds in stabilizing triazole-carboxamide conformations .
- DFT Calculations : Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate analogs demonstrate that electron-withdrawing groups (e.g., formyl) reduce HOMO-LUMO gaps, enhancing reactivity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-cyclopropyl-N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide?
- Methodological Answer : The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling reactions to introduce substituents. For example:
Cyclopropane introduction via cyclopropanation of alkenes using diethylzinc and diiodomethane.
Triazole ring formation via CuAAC between an azide (e.g., 4-methylphenyl azide) and a cyclopropylacetylene derivative.
Carboxamide linkage via condensation of the triazole carboxylic acid with 2-methoxyaniline using carbodiimide coupling agents (e.g., EDC/HOBt).
Reference : Similar triazole syntheses are detailed in CuAAC protocols .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : and NMR to verify substituent positions and cyclopropane geometry.
- X-ray crystallography : Refinement with SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) .
- High-resolution mass spectrometry (HRMS) : To confirm molecular formula and purity.
Reference : Structural validation protocols for analogous triazoles are described .
Q. What are the solubility challenges associated with this compound, and how can they be addressed experimentally?
- Methodological Answer : The compound’s low aqueous solubility (common in triazole-carboxamides) can hinder bioassays. Strategies include:
- Co-solvent systems : Use DMSO-water gradients or surfactants (e.g., Tween-80) for in vitro studies.
- Crystallization optimization : Recrystallization from ethanol/acetone mixtures to improve purity and stability.
Reference : Solubility limitations in related triazole derivatives are discussed .
Advanced Research Questions
Q. How can computational methods aid in predicting the compound’s bioactivity and binding mechanisms?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and interaction with biological targets.
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., carbonic anhydrase or kinases).
- Molecular Dynamics (MD) : Simulate ligand-protein stability in solvated environments (e.g., GROMACS).
Reference : Quantum computational studies on analogous triazoles demonstrate these approaches .
Q. How should researchers resolve contradictions in crystallographic data (e.g., disorder or twinning)?
- Methodological Answer :
- Twinning analysis : Use SHELXL’s TWIN/BASF commands to refine twinned structures.
- Disorder modeling : Apply PART and SUMP restraints to resolve overlapping atomic positions.
- Validation tools : Check data with PLATON or WinGX/ORTEP for geometry and electron density fit .
Reference : SHELX-based refinement strategies are detailed .
Q. What experimental designs are optimal for studying enzyme inhibition by this compound?
- Methodological Answer :
- Kinetic assays : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterases) to measure IC values.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
- Competitive vs. non-competitive inhibition : Vary substrate concentrations and analyze via Lineweaver-Burk plots.
Reference : Enzyme inhibition protocols for triazole derivatives are outlined .
Q. How can substituent modifications (e.g., cyclopropyl vs. methyl groups) enhance bioactivity?
- Methodological Answer :
- SAR studies : Synthesize analogs with varied substituents (e.g., replacing cyclopropyl with cyclopentyl) and compare IC values.
- LogP calculations : Optimize lipophilicity using ChemDraw or ACD/Labs to improve membrane permeability.
- Crystallographic analysis : Compare binding modes of analogs via protein-ligand co-crystal structures.
Reference : Structure-activity relationship (SAR) strategies are applied in related studies .
Data Contradiction and Analysis
Q. How to address discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer :
- Re-evaluate force fields : Ensure docking parameters match experimental conditions (pH, solvent).
- Check protonation states : Use Epik or MOE to predict ionization states at physiological pH.
- Validate with orthogonal assays : Confirm activity via SPR (Surface Plasmon Resonance) or MST (Microscale Thermophoresis).
Reference : Hybrid computational-experimental frameworks resolve such contradictions .
Q. What statistical approaches are recommended for analyzing time-dependent biological effects (e.g., cytotoxicity vs. long-term inhibition)?
- Methodological Answer :
- Longitudinal data modeling : Apply mixed-effects models (e.g., R/lme4) to account for repeated measures.
- Survival analysis : Use Kaplan-Meier curves for cytotoxicity time courses.
- Bootstrapping : Assess confidence intervals for dose-response curves with variable replicates.
Reference : Time-dependent analysis methodologies are exemplified in pharmacological studies .
Future Research Directions
- Targeted delivery systems : Develop nanoparticle-encapsulated formulations to mitigate solubility limitations.
- Mechanistic elucidation : Use cryo-EM to study triazole-carboxamide interactions with large protein complexes.
- High-throughput screening : Apply fragment-based libraries to identify synergistic co-binding partners.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
